molecular formula C3H12NO9P3 B1665308 (Nitrilotris(methylene))triphosphonic acid CAS No. 6419-19-8

(Nitrilotris(methylene))triphosphonic acid

Cat. No.: B1665308
CAS No.: 6419-19-8
M. Wt: 299.05 g/mol
InChI Key: YDONNITUKPKTIG-UHFFFAOYSA-N
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Description

(Nitrilotris(methylene))triphosphonic acid is a phosphonic acid with the chemical formula C3H12NO9P3. It is a colorless solid that is highly soluble in water and has a molecular weight of 299.05 g/mol . This compound is widely used in various industrial and scientific applications due to its excellent chelating properties and ability to inhibit scale formation.

Mechanism of Action

Target of Action

(Nitrilotris(methylene))triphosphonic acid, also known as ATMP, is primarily used as an antiscalant and corrosion inhibitor in water treatment processes . Its primary targets are metal ions, particularly calcium and magnesium, which are responsible for the formation of scale deposits .

Mode of Action

ATMP functions by chelating metal ions, preventing them from precipitating and forming scale deposits . It also reacts with the surface of metals, forming a protective layer that inhibits corrosion . This interaction alters the physical properties of the water, reducing its hardness and preventing scale formation .

Biochemical Pathways

Its use can indirectly affect biological systems by altering the water quality and preventing the accumulation of harmful scale deposits .

Pharmacokinetics

Over time, it is gradually removed from the system through normal water treatment processes .

Result of Action

The primary result of ATMP action is the prevention of scale formation and corrosion in water systems . This leads to improved water quality and extends the lifespan of equipment. On a molecular level, ATMP alters the physical properties of water by chelating metal ions and forming protective layers on metal surfaces .

Action Environment

The efficacy and stability of ATMP can be influenced by various environmental factors. These include the pH, temperature, and the concentration of metal ions in the water . Optimal conditions for ATMP action are typically achieved through careful monitoring and adjustment of these parameters .

Preparation Methods

Synthetic Routes and Reaction Conditions

(Nitrilotris(methylene))triphosphonic acid can be synthesized using formaldehyde, ammonium chloride, and phosphorus trichloride as raw materials. The reaction involves a one-step process where hydrogen chloride is recovered, and the product is obtained by filtration . The reaction conditions typically involve maintaining a temperature of 30-40°C during the addition of phosphorus trichloride to the mixture of formaldehyde and ammonium chloride .

Industrial Production Methods

In industrial settings, this compound is produced by reacting phosphorus trichloride with formaldehyde and ammonium chloride in a controlled environment. The reaction mixture is then subjected to crystallization and drying processes to obtain the solid product .

Chemical Reactions Analysis

Types of Reactions

(Nitrilotris(methylene))triphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents and other phosphonic acids. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound include various phosphonic acid derivatives and chelating agents that are used in industrial and scientific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Nitrilotris(methylene))triphosphonic acid is unique due to its high solubility in water and its ability to form stable complexes with various metal ions. This makes it particularly effective in preventing scale formation and corrosion in industrial applications .

Properties

IUPAC Name

[bis(phosphonomethyl)amino]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H12NO9P3/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDONNITUKPKTIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N(CP(=O)(O)O)CP(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12NO9P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

Record name Aminotrimethylene phosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006419198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium aminotris(methylenephosphonate)
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DSSTOX Substance ID

DTXSID2027624
Record name Aminotrimethylene phosphonic acid
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Molecular Weight

299.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid, Glassy solid; [CHEMINFO] Fine white crystals; [MSDSonline], Solid
Record name Phosphonic acid, P,P',P''-[nitrilotris(methylene)]tris-
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Record name Aminotrimethylene phosphonic acid
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Record name [Nitrilotris(methylene)]trisphosphonic acid
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Solubility

1000 mg/mL at 25 °C
Record name [Nitrilotris(methylene)]trisphosphonic acid
Source Human Metabolome Database (HMDB)
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Vapor Pressure

0.0000001 [mmHg]
Record name Aminotrimethylene phosphonic acid
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CAS No.

6419-19-8, 20592-85-2
Record name Aminotri(methylenephosphonic acid)
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Record name Aminotrimethylene phosphonic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium aminotris(methylenephosphonate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020592852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, P,P',P''-[nitrilotris(methylene)]tris-
Source EPA Chemicals under the TSCA
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Record name Aminotrimethylene phosphonic acid
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Record name Nitrilotrimethylenetris(phosphonic acid)
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Record name AMINOTRIS(METHYLENEPHOSPHONIC ACID)
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Record name [Nitrilotris(methylene)]trisphosphonic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

210 - 215 °C
Record name [Nitrilotris(methylene)]trisphosphonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029807
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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